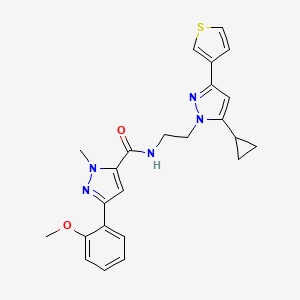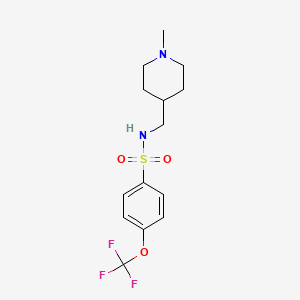![molecular formula C16H22N2O4S B2736529 N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-09-9](/img/structure/B2736529.png)
N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoline derivatives are often synthesized using classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been employed for quinoline scaffold construction .
Wissenschaftliche Forschungsanwendungen
Radiotherapy Dosimetry
Background: Radiotherapy uses ionizing radiation for cancer treatment while minimizing damage to healthy tissues. Accurate dose delivery is crucial, and gel dosimeters offer a 3D approach to verify dose distributions.
Application: The compound has been studied in the context of N-(3-methoxypropyl)acrylamide polymer-gel dosimeters . Researchers investigated the effect of lithium chloride (LiCl) on the dose-response performance of these gels for 3D dose measurements using a 6 MV medical linear accelerator. The results showed that increasing LiCl concentration improved the dose-response sensitivity, with LiCl-enhanced dosimeters exhibiting a 4-fold increase in sensitivity compared to those without LiCl in the dose range of 0–4 Gy .
Heterocyclic Synthesis
Background: Heterocyclic structures play a vital role in drug discovery and materials science. Efficient synthetic methods are essential for accessing diverse heterocycles.
Application: The compound has been involved in rhodium-catalyzed cyclization reactions . For instance, silylated tosylindolinols and tosyltetrahydroisoquinolinols were successfully synthesized by carbocyclization reactions of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides. These reactions demonstrate the compound’s potential in constructing complex heterocyclic frameworks .
Quality Assurance in CyberKnife Radiotherapy
Background: CyberKnife radiotherapy requires precise dose delivery. Novel dosimeters are essential for quality assurance.
Application: Researchers have explored the use of a novel N-(3-methoxypropyl)acrylamide polymer gel dosimeter for 3D quality assurance in CyberKnife radiotherapy. Optical CT imaging was employed to assess dose distributions, providing valuable insights for treatment planning and verification .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-14-10-13(23(20,21)17-6-4-8-22-2)9-12-5-3-7-18(15(12)14)16(11)19/h9-11,17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFKUSIJHXOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid](/img/structure/B2736446.png)

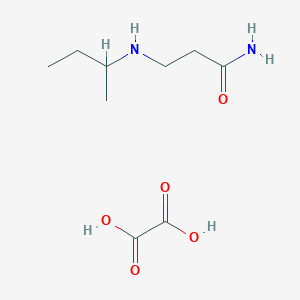


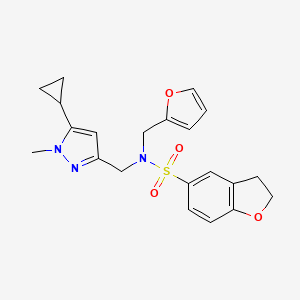
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2736457.png)

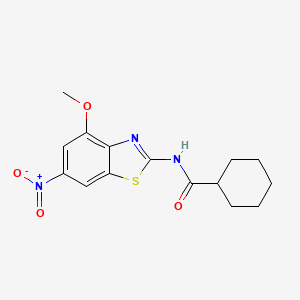
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736460.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2736464.png)
![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2736465.png)
